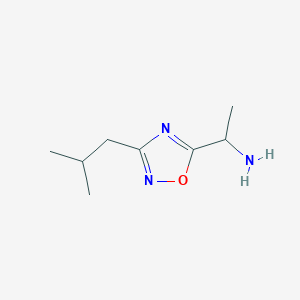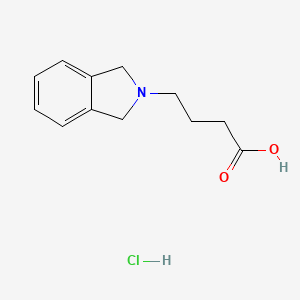
(1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride
Descripción general
Descripción
(1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride is a compound that features a unique structure combining adamantane and pyridine moieties. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while pyridine is a basic heterocyclic organic compound. The combination of these two structures in a single molecule imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a nucleophilic substitution reaction. For example, adamantane can be reacted with an appropriate alkyl halide under basic conditions to form the adamantane derivative.
Coupling with Pyridine: The adamantane derivative is then coupled with a pyridine derivative. This can be achieved through a variety of methods, including the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Mecanismo De Acción
The mechanism of action of (1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. For example, in antiviral applications, it may inhibit viral replication by interfering with the viral life cycle, such as blocking virus penetration into host cells . In antibacterial applications, it may disrupt bacterial cell wall synthesis or function .
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: A well-known antiviral drug with a similar adamantane structure.
Rimantadine: Another antiviral compound with structural similarities to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane core.
Uniqueness
(1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride is unique due to the presence of both adamantane and pyridine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development .
Propiedades
IUPAC Name |
1-(1-adamantyl)-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2.ClH/c1-13(20-12-14-2-4-19-5-3-14)18-9-15-6-16(10-18)8-17(7-15)11-18;/h2-5,13,15-17,20H,6-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJVABNILOXILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=NC=C4.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/structure/B3088384.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride](/img/structure/B3088407.png)



![[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride](/img/structure/B3088435.png)
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/structure/B3088436.png)





